![molecular formula C17H10O2S5 B1268231 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione CAS No. 68494-08-6](/img/structure/B1268231.png)
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves condensation reactions and can be achieved through different pathways. One method involves the reaction of tropone derivatives with this compound to afford 1,3,5-cycloheptatriene derivatives (Saito et al., 1991). Another synthesis approach is reported by Meline and Elsenbaumer (1997), where a non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene using this compound as a precursor is detailed, showcasing the versatility of this compound in organic synthesis (Meline & Elsenbaumer, 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively analyzed. Studies such as those by Comerlato et al. (2010) have detailed the crystal structures of this compound's polymorphs, revealing insights into its molecular packing, intermolecular contacts, and the disposition of its enantiomers (Comerlato et al., 2010).
Chemical Reactions and Properties
This compound is involved in unique condensation reactions, as discussed by Saito et al. (1991), where its reactivity towards tropone derivatives has been explored. Additionally, the surface-induced decomposition of this compound on silver surfaces has been studied, indicating its sensitivity and reactivity in the presence of metal surfaces, which is crucial for applications in material science (Joy & Srinivasan, 2000).
Physical Properties Analysis
The physical properties, including crystal growth, morphology, and thermal behavior of this compound, have been characterized by Wang et al. (2008). Their research provides valuable information on the optical absorption, infrared, Raman, and X-ray powder diffraction spectroscopy of this compound, shedding light on its stability and behavior under different conditions (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, especially its reactivity and role in synthesizing various organic materials, are of great interest. For instance, the synthesis of bis(ethylenedithio)tetrathiafulvalene highlights its utility in creating materials with electronic properties. Furthermore, the reaction with dibromine and diiodine forming molecular adducts demonstrates its versatility in forming compounds with a range of bonding interactions, which are crucial for developing materials with specific electronic characteristics (Mancini et al., 2012).
Scientific Research Applications
Macrocyclic Compounds Synthesis
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been utilized in the synthesis of novel macrocycles. One such compound incorporates a 4,5-dithio-1,3-dithiole-2-thione unit. These macrocycles display interesting properties due to their structural complexity and the presence of non-planar tetrathiafulvalene moieties (Girmay et al., 1989).
Reactions with Tropones
It is involved in unique condensation reactions with tropones, leading to the formation of 1,3,5-cycloheptatriene derivatives. These derivatives exhibit a three-dimensional network through sulfur-sulfur contacts, as revealed by single crystal X-ray analysis (Saito et al., 1991).
Analysis of Structural and Thermal Properties
The crystal growth, morphology, spectrographic characterization, and thermal properties of this compound have been extensively studied. These studies provide insights into its physical properties and potential applications in material science (Wang et al., 2008).
Surface-Induced Decomposition Studies
Investigations into the surface-induced decomposition of this compound on silver surfaces have been conducted using surface-enhanced Raman spectroscopy. These studies are crucial for understanding its behavior in different chemical environments, particularly in the context of surface chemistry (Joy & Srinivasan, 2000).
Formation of Molecular Adducts
Research has been conducted on the formation of molecular adducts with dibromine and diiodine. These studies provide valuable information on the bonding interactions and molecular structures formed as a result of these interactions (Mancini et al., 2012).
Mechanism of Action
Target of Action
It’s structurally related to 4,4’-thiobisbenzenethiol, which is a useful monomer and intermediate for dyes .
Mode of Action
Studies have shown that it undergoes decomposition on the silver surface to dmit2- ion . This suggests that it may interact with its targets through a similar decomposition process, leading to changes in the target’s structure or function.
Result of Action
Its decomposition on the silver surface suggests that it may induce structural or functional changes in its targets .
Action Environment
Its decomposition on the silver surface suggests that the presence of certain metals may influence its activity .
properties
IUPAC Name |
S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPSSPUVUGQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218602 | |
Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68494-08-6 | |
Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in material science?
A1: this compound serves as a key starting material for creating novel tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are organic sulfur-containing heterocyclic compounds known for their electron-donating abilities and use in developing molecular conductors and superconductors.
Q2: Can you describe the structure of this compound?
A2: this compound has the molecular formula C17H10O2S5 and a molecular weight of 406.58 g/mol . Structurally, it consists of a 1,3-dithiole-2-thione core, with each of the 4 and 5 positions substituted with a benzoylthio (-S-C(=O)-C6H5) group.
Q3: How is this compound typically characterized?
A3: Researchers commonly employ various spectroscopic techniques to characterize this compound. These include X-ray diffraction analysis to determine crystal structure , FT-Raman spectroscopy for vibrational modes analysis , optical absorption, infrared, and X-ray powder diffraction spectroscopy to identify functional groups and structural characteristics.
Q4: How does this compound contribute to the synthesis of tetrathiafulvalenes?
A4: this compound acts as a precursor in synthesizing both symmetrical and unsymmetrical TTF derivatives . One common synthetic route involves a phosphite coupling reaction, where the benzoylthio groups are removed, and two dithiole rings couple to form the TTF core.
Q5: Are there any studies on the thermal properties of this compound?
A5: Yes, the thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) techniques . These analyses provide valuable information about its thermal stability and decomposition patterns.
Q6: Can this compound be used to synthesize macrocycles?
A6: Yes, researchers have successfully incorporated the 4,5-dithio-1,3-dithiole-2-thione unit, derived from this compound, into macrocyclic structures . This demonstrates its versatility as a building block for creating more complex molecular architectures with potential applications in supramolecular chemistry and materials science.
Q7: Are there any known interactions of this compound with halogens?
A7: this compound readily forms adducts with diatomic halogens like dibromine (Br2) and diiodine (I2) . These adducts exhibit interesting bonding interactions, including halogen bonding and charge-transfer interactions, making them relevant to the study of intermolecular forces.
Q8: What is the role of this compound in developing magnesium ion sensors?
A8: Interestingly, this compound has been explored as an ionophore in magnesium-selective electrodes . When incorporated into a polyvinyl chloride (PVC) membrane, it exhibits selectivity towards magnesium ions, allowing for their potentiometric detection.
Q9: Can this compound be used to prepare Wittig reagents?
A9: Yes, a phosphonium salt derived from this compound can act as a versatile Wittig reagent . This reagent enables the synthesis of unsymmetrical TTF derivatives and other 1,3-dithiol-2-ylidene derivatives, further expanding the scope of accessible TTF-based materials.
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